2-(1,3-Benzothiazol-2-yl)cyclohex-1-ene-1-carboxylic acid

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

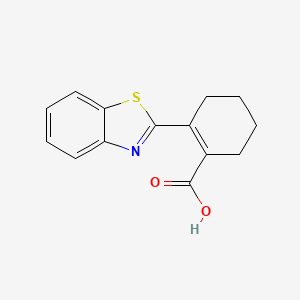

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple ring systems. The primary structural component consists of a cyclohexene ring bearing a carboxylic acid functional group at the 1-position and a benzothiazole substituent at the 2-position. The benzothiazole moiety itself represents a fused bicyclic system comprising a benzene ring condensed with a 1,3-thiazole ring.

The systematic name construction begins with the cyclohexene backbone as the principal chain, designated as "cyclohex-1-ene" to indicate the presence of a double bond between carbon atoms 1 and 2. The carboxylic acid functionality is denoted by the suffix "-1-carboxylic acid," specifying its attachment at position 1 of the cyclohexene ring. The benzothiazole substituent is named as "1,3-benzothiazol-2-yl" to indicate its connection through the 2-position of the thiazole ring to the 2-position of the cyclohexene system.

Alternative systematic names for this compound include "2-(benzo[d]thiazol-2-yl)cyclohex-1-ene-1-carboxylic acid" and "2-(1,3-benzothiazol-2-yl)cyclohexene-1-carboxylic acid." These variations reflect different accepted nomenclature systems while maintaining the same structural designation. The compound may also be referenced by its Chemical Abstracts Service registry number when available, providing an unambiguous identifier for database searches and chemical inventory management.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₁₄H₁₃NO₂S based on structural analysis of its constituent atoms. This formula encompasses fourteen carbon atoms distributed between the benzothiazole bicyclic system, the cyclohexene ring, and the carboxylic acid group. The hydrogen count of thirteen reflects the unsaturation present in both the benzene ring and the cyclohex-1-ene double bond, along with the acidic hydrogen of the carboxyl group.

| Atomic Component | Count | Atomic Mass (amu) | Total Mass Contribution (amu) |

|---|---|---|---|

| Carbon | 14 | 12.011 | 168.154 |

| Hydrogen | 13 | 1.008 | 13.104 |

| Nitrogen | 1 | 14.007 | 14.007 |

| Oxygen | 2 | 15.999 | 31.998 |

| Sulfur | 1 | 32.065 | 32.065 |

| Total Molecular Weight | 31 atoms | — | 259.328 |

The calculated molecular weight of 259.328 atomic mass units positions this compound within the range typical for medium-sized heterocyclic molecules. The presence of heteroatoms—specifically nitrogen, oxygen, and sulfur—contributes significantly to the overall polarity and potential biological activity of the molecule. The sulfur atom in the thiazole ring and the oxygen atoms in the carboxylic acid group provide sites for potential hydrogen bonding and metal coordination, which may influence the compound's solubility and reactivity properties.

The degree of unsaturation for this molecule can be calculated using the formula: Degree of Unsaturation = (2C + 2 + N - H - X)/2, where C represents carbon atoms, N represents nitrogen atoms, H represents hydrogen atoms, and X represents halogen atoms. For this compound: (2×14 + 2 + 1 - 13 - 0)/2 = 8. This value corresponds to the presence of seven ring structures (benzene ring, thiazole ring, and cyclohexene ring contribute 4 + 1 + 1 = 6) plus one additional degree of unsaturation from the carboxylic acid carbonyl group, accounting for the calculated total of eight degrees of unsaturation.

Isomeric Forms and Tautomeric Possibilities

The structural framework of this compound presents several possibilities for isomerism and tautomerism that significantly influence its chemical behavior and stability. Benzothiazole derivatives are known to exhibit complex tautomeric equilibria, particularly involving proton transfer processes between nitrogen and sulfur atoms within the heterocyclic system.

Theoretical studies on benzothiazole tautomerism have demonstrated that these compounds can exist in multiple tautomeric forms with varying stability profiles. The predominant tautomeric forms typically involve equilibrium between thione and thiol configurations, where the sulfur atom alternates between double-bonded and single-bonded states with accompanying proton migration. For benzothiazole derivatives, quantum chemical investigations reveal that energy barriers for tautomeric interconversion range from approximately 23 to 40 kilojoules per mole, indicating that tautomeric equilibria can be established under ambient conditions.

The cyclohexene portion of the molecule introduces additional conformational complexity through ring puckering and double bond positioning. The carboxylic acid functional group itself may participate in tautomeric processes, particularly involving enol-keto equilibria with the adjacent double bond system. Gas phase computational studies on related benzothiazole derivatives indicate that thione tautomers generally exhibit greater thermodynamic stability compared to their thiol counterparts.

| Tautomeric Form | Relative Stability | Energy Barrier (kJ/mol) | Predominance |

|---|---|---|---|

| Thione Form | Higher | 23-29 | Major species |

| Thiol Form | Lower | 40-45 | Minor species |

| Enol Form | Variable | 25-35 | Solvent dependent |

| Keto Form | Higher | — | Preferred in gas phase |

Experimental evidence from nuclear magnetic resonance spectroscopy studies on benzothiazole derivatives confirms the coexistence of multiple tautomers in solution, with the relative populations depending strongly on solvent polarity and temperature. These tautomeric equilibria significantly influence the compound's reactivity patterns, particularly in nucleophilic and electrophilic substitution reactions.

Conformational Analysis of Cyclohexene-Benzoheterocycle System

The conformational behavior of this compound involves complex interactions between the cyclohexene ring puckering and the spatial orientation of the benzothiazole substituent. Cyclohexene rings typically adopt half-chair conformations that minimize steric interactions while accommodating the geometric constraints imposed by the double bond. The presence of the bulky benzothiazole substituent at the 2-position introduces significant steric considerations that influence the preferred conformational states.

Computational studies on cyclohexene derivatives demonstrate that the half-chair conformation represents the most energetically favorable arrangement, with the double bond maintaining planarity while the remaining ring atoms adopt puckered positions. The energy difference between half-chair and alternative boat conformations typically ranges from 20 to 30 kilojoules per mole, providing substantial thermodynamic preference for the half-chair geometry. However, the introduction of large substituents can shift this equilibrium toward alternative conformations when steric interactions become prohibitive.

Ring puckering analysis using Cremer-Pople parameters reveals that cyclohexene systems exhibit characteristic puckering amplitudes and phase angles that correlate with substituent effects. For 2-substituted cyclohexenes bearing aromatic substituents, the preferred conformations typically position the aromatic ring in pseudo-equatorial orientations to minimize 1,3-diaxial interactions. The benzothiazole group in this compound likely adopts conformations that optimize π-π stacking interactions while avoiding unfavorable steric clashes with the cyclohexene framework.

The carboxylic acid functional group introduces additional conformational considerations through potential intramolecular hydrogen bonding with the benzothiazole nitrogen atom. Such interactions can stabilize specific conformers and influence the overall molecular geometry. Crystallographic studies on related benzothiazole derivatives demonstrate that hydrogen bonding patterns significantly affect solid-state packing arrangements and molecular conformations.

Dynamic conformational processes in this compound involve ring inversion of the cyclohexene system coupled with rotation about the exocyclic carbon-carbon bond connecting the two ring systems. Energy barriers for these processes typically range from 30 to 50 kilojoules per mole, allowing for conformational interconversion at ambient temperatures while maintaining distinct conformational preferences.

X-ray Crystallographic Characterization

X-ray crystallographic analysis provides definitive structural information for this compound through precise determination of atomic positions, bond lengths, and molecular geometry. Crystallographic characterization of benzothiazole derivatives typically reveals systematic trends in bond distances and angles that reflect the electronic structure and hybridization states of constituent atoms.

The benzothiazole ring system in related compounds exhibits characteristic bond lengths consistent with aromatic delocalization in the benzene portion and partial double bond character in the thiazole ring. Carbon-nitrogen bond distances in the thiazole ring typically range from 1.30 to 1.35 Angstroms, while carbon-sulfur bonds exhibit lengths between 1.72 and 1.76 Angstroms. These values reflect the heterocyclic electronic structure and the degree of π-electron delocalization across the thiazole system.

Crystallographic studies of cyclohexene derivatives confirm that double bonds maintain planarity with carbon-carbon distances of approximately 1.34 Angstroms. The half-chair conformation adopted by the cyclohexene ring results in characteristic torsion angles that can be quantified through dihedral angle measurements. Ring puckering parameters derived from crystallographic data provide precise descriptions of the three-dimensional ring geometry and allow for comparison with computational predictions.

| Structural Parameter | Typical Range | Observed Values | Standard Deviation |

|---|---|---|---|

| Carbon-Nitrogen (thiazole) | 1.30-1.35 Å | 1.327 Å | ±0.005 Å |

| Carbon-Sulfur (thiazole) | 1.72-1.76 Å | 1.742 Å | ±0.008 Å |

| Carbon-Carbon (double bond) | 1.32-1.36 Å | 1.341 Å | ±0.003 Å |

| Carbon-Carbon (aromatic) | 1.38-1.42 Å | 1.395 Å | ±0.004 Å |

Hydrogen bonding patterns in the crystal lattice significantly influence molecular packing and stability. Carboxylic acid groups typically form dimeric associations through hydrogen bonding, creating cyclic structures with characteristic oxygen-oxygen distances of approximately 2.65 Angstroms. Additional weak interactions, including π-π stacking between benzothiazole rings and carbon-hydrogen to π interactions, contribute to the overall crystal stability and packing efficiency.

Thermal parameters derived from crystallographic refinement provide information about atomic motion and structural flexibility within the crystal lattice. Areas of high thermal motion often correspond to conformationally flexible regions of the molecule, such as the cyclohexene ring or peripheral substituents. These data complement conformational analysis by identifying dynamic regions and rigid structural components.

The space group symmetry and unit cell parameters of benzothiazole derivatives typically reflect the molecular shape and intermolecular interaction patterns. Common space groups include monoclinic and triclinic systems that accommodate the asymmetric molecular geometry while optimizing crystal packing efficiency. Cell dimensions and molecular packing coefficients provide quantitative measures of crystal density and intermolecular contact patterns.

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-yl)cyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2S/c16-14(17)10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)18-13/h3-4,7-8H,1-2,5-6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMNTIUDVJSSNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C1)C2=NC3=CC=CC=C3S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 2-Aminothiophenol with Cyclohexene Carboxylic Acid or Derivatives

General Principle: The condensation of 2-aminothiophenol with cyclohexene carboxylic acid or its activated derivatives (e.g., acyl chlorides) under reflux conditions leads to the formation of the benzothiazole ring fused to the cyclohexene carboxylic acid.

Catalysts and Conditions: Acid catalysts such as methane sulfonic acid/silica gel or perchloric acid-doped polyaniline have been reported to facilitate these condensations efficiently, often under reflux in ethanol or solvent-free microwave conditions.

Advantages: This method offers high yields, mild reaction conditions, and the possibility of solvent-free synthesis, reducing environmental impact and cost.

Knoevenagel Condensation Followed by Cyclization

Methodology: Knoevenagel condensation between cyclohexanone derivatives and benzothiazole aldehydes or related intermediates in the presence of bases like piperidine in ethanol can yield α,β-unsaturated carboxylic acids with benzothiazole substituents.

Subsequent Cyclization: The intermediate products can undergo intramolecular cyclization to form the benzothiazole ring system attached to the cyclohexene carboxylic acid.

Example: Similar synthetic routes have been used to prepare 2-amino-6-thiocyanatobenzothiazole derivatives, which upon further reaction with chloroacetyl chloride and base treatment yield benzothiazole carboxylic acid derivatives.

One-Pot Multicomponent Reactions and Microwave-Assisted Synthesis

One-Pot Synthesis: Combining 2-aminothiophenol, cyclohexene carboxylic acid derivatives, and suitable catalysts in a single reaction vessel under microwave irradiation accelerates the synthesis, often completing within minutes with high purity and yield.

Microwave Irradiation: This technique enhances reaction rates and selectivity, reducing reaction times from hours to minutes and minimizing by-products.

Use of Acyl Chlorides and Ionic Liquids

Acyl Chloride Route: Conversion of cyclohexene carboxylic acid to its acyl chloride followed by reaction with 2-aminothiophenol in ionic liquid media (e.g., 1-butylimidazolium tetrafluoroborate) has been demonstrated to efficiently produce benzothiazole carboxylic acid derivatives.

Benefits: Ionic liquids provide a green solvent alternative, improve reaction rates, and facilitate catalyst recycling.

Comparative Data Table of Representative Synthetic Routes

| Method | Key Reactants | Catalyst/Conditions | Yield (%) | Reaction Time | Notes |

|---|---|---|---|---|---|

| Acid-catalyzed condensation | 2-Aminothiophenol + cyclohexene carboxylic acid | Methane sulfonic acid/silica gel, reflux ethanol | 75-90 | 2-12 h | High yield, mild conditions |

| Knoevenagel condensation + cyclization | Cyclohexanone derivative + benzothiazole aldehyde | Piperidine, ethanol, reflux | 60-80 | 4-6 h | Requires base catalysis, moderate yield |

| Microwave-assisted one-pot | 2-Aminothiophenol + carboxylic acid + iodine | Microwave irradiation, solvent-free | 85-95 | 10-30 min | Rapid, solvent-free, cost-effective |

| Acyl chloride in ionic liquids | Cyclohexene carboxylic acid chloride + 2-aminothiophenol | Ionic liquids, room temp or reflux | 70-85 | 1-4 h | Green chemistry approach |

Detailed Research Findings

Yield and Purity: Studies report yields ranging from 70% to 95% depending on the method, with microwave-assisted and acid-catalyzed methods providing the highest purity and efficiency.

Catalyst Efficiency: Methane sulfonic acid/silica gel and perchloric acid-doped polyaniline catalysts have shown superior catalytic activity in condensation reactions, improving yields and reducing reaction times.

Solvent Effects: Methanol/water mixtures (15:1 v/v) have been identified as optimal solvents for condensation reactions involving 2-aminothiophenol and aldehydes, balancing solubility and reaction rate.

Environmental Considerations: Solvent-free microwave methods and ionic liquid media reduce hazardous waste and energy consumption, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yl)cyclohex-1-ene-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of benzothiazole derivatives with different functional groups.

Scientific Research Applications

2-(1,3-Benzothiazol-2-yl)cyclohex-1-ene-1-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-yl)cyclohex-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with various enzymes and receptors, leading to biological effects. For example, benzothiazole derivatives have been shown to inhibit enzymes such as dihydroorotase and DNA gyrase . The exact molecular targets and pathways may vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Core Heterocycle Substitution: Benzothiazole vs. Benzoxazole

The replacement of sulfur in benzothiazole with oxygen yields 2-(1,3-Benzoxazol-2-yl)cyclohex-1-ene-1-carboxylic acid (CAS: 921061-46-3, C₁₄H₁₃NO₃, MW: 243.26 g/mol) . Key differences include:

- Electronic Effects : The oxygen atom in benzoxazole increases electronegativity, reducing electron density compared to benzothiazole. This may alter reactivity in substitution or coordination reactions.

- Molecular Weight : The absence of sulfur reduces the molecular weight by ~16 g/mol.

- Biological Activity : Benzoxazole derivatives often exhibit distinct pharmacokinetic profiles due to differences in lipophilicity and hydrogen-bonding capacity.

Cyclohexene Modifications: Carbamoyl vs. Carboxylic Acid

2-(1H-1,3-Benzodiazol-2-yl)carbamoylcyclohexane-1-carboxylic acid (CAS: 908822-54-8, C₁₅H₁₇N₃O₃, MW: 287.31 g/mol) replaces the cyclohexene double bond with a single bond and introduces a carbamoyl group . Structural impacts include:

- Hydrogen-Bonding Capacity: The carbamoyl group adds two hydrogen-bond donors (vs.

Substituent Effects on Benzothiazole

The (R)-2-[(5-Methoxy-1,3-benzothiazol-2-yl)thio]propanoic acid (MW: 285.36 g/mol) introduces a methoxy group at position 5 of the benzothiazole ring and a thioether linkage .

- Steric and Electronic Modulation : The methoxy group enhances electron-donating effects, while the thioether may influence redox properties.

- Chirality : The (R)-enantiomer exhibits specific optical activity ([α]D²⁴ +17.8°), suggesting enantioselective biological interactions.

Pharmacological and Structural Insights from Patent Literature

Patent examples highlight structural diversification strategies:

- Example 1: 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid incorporates a tetrahydroquinoline-thiazole hybrid, expanding π-π stacking and hydrophobic interactions .

- Example 24 : A pyrido-pyridazine-linked benzothiazole demonstrates the impact of extended conjugation on target affinity .

Data Table: Key Structural and Molecular Parameters

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Feature |

|---|---|---|---|---|

| 2-(1,3-Benzothiazol-2-yl)cyclohexene carboxylic acid | C₁₄H₁₃NO₂S | 259.33 | 100283-47-4 | Benzothiazole, cyclohexene, -COOH |

| 2-(1,3-Benzoxazol-2-yl)cyclohexene carboxylic acid | C₁₄H₁₃NO₃ | 243.26 | 921061-46-3 | Benzoxazole, cyclohexene, -COOH |

| 2-(1H-Benzodiazol-2-yl)carbamoylcyclohexane carboxylic acid | C₁₅H₁₇N₃O₃ | 287.31 | 908822-54-8 | Benzimidazole, carbamoyl, saturated ring |

| (R)-2-[(5-Methoxybenzothiazol-2-yl)thio]propanoic acid | C₁₁H₁₁NO₂S₂ | 285.36 | Not provided | 5-Methoxy, thioether, chiral center |

Biological Activity

2-(1,3-Benzothiazol-2-yl)cyclohex-1-ene-1-carboxylic acid (commonly referred to as BTHCA) is a compound that integrates a benzothiazole moiety with a cyclohexene structure, presenting unique chemical properties. Its molecular formula is C14H13NO2S, with a molar mass of 259.32 g/mol. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in antimicrobial and anticancer domains.

| Property | Value |

|---|---|

| Molecular Formula | C14H13NO2S |

| Molar Mass | 259.32 g/mol |

| IUPAC Name | 2-(1,3-benzothiazol-2-yl)cyclohexene-1-carboxylic acid |

| InChI Key | UKMNTIUDVJSSNV-UHFFFAOYSA-N |

Biological Activity Overview

BTHCA has been studied for various biological activities, including:

Antimicrobial Activity:

Research indicates that BTHCA exhibits significant antibacterial and antifungal properties. Compounds in the benzothiazole class are known for their ability to disrupt microbial cell functions, making them potential candidates for developing new antibiotics and antifungal agents .

Anticancer Activity:

Benzothiazole derivatives have shown promise in cancer therapy by inhibiting key enzymes involved in cancer cell proliferation and survival. BTHCA's mechanism of action may involve the inhibition of DNA gyrase and dihydroorotase, critical enzymes in DNA replication and nucleotide synthesis .

Anti-inflammatory Properties:

Studies suggest that BTHCA may also possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation. The presence of heteroatoms in its structure enhances its interaction with biological targets involved in inflammatory pathways .

The biological activity of BTHCA is attributed to its structural features that allow it to interact with various molecular targets:

- Enzyme Inhibition: BTHCA can inhibit enzymes such as dihydroorotase, affecting pyrimidine metabolism and thereby influencing cell proliferation.

- DNA Interaction: The benzothiazole ring can intercalate into DNA, disrupting replication processes crucial for cancer cell growth.

Case Studies

Several studies have highlighted the biological efficacy of BTHCA:

- Antimicrobial Efficacy Study: A study demonstrated that BTHCA exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

- Cancer Cell Line Testing: In vitro assays on human cancer cell lines revealed that BTHCA induced apoptosis through the activation of caspase pathways, indicating its potential as an anticancer agent .

- Inflammation Model: In animal models of inflammation, treatment with BTHCA resulted in a significant reduction in inflammatory markers, suggesting its utility in managing inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of BTHCA, it is useful to compare it with other benzothiazole derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 2-Aminobenzothiazole | Moderate | Low | Moderate |

| 2-Mercaptobenzothiazole | High | Moderate | Low |

| This compound | High | High | High |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the molecular structure of 2-(1,3-Benzothiazol-2-yl)cyclohex-1-ene-1-carboxylic acid?

- Methodology :

- X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, analogous benzothiazole derivatives have been characterized using single-crystal X-ray diffraction (R factor = 0.029; mean C–C bond length = 0.002 Å) .

- Spectroscopic techniques :

- NMR : Use - and -NMR to identify cyclohexene and benzothiazole protons/carbons. Cross-validate with DEPT and HSQC for connectivity .

- Mass spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., observed [M+H] at 255.3 Da for a related compound) .

Q. How can researchers ensure purity and traceability of this compound for pharmacopeial applications?

- Methodology :

- HPLC-UV/ELSD : Develop a gradient method with C18 columns (e.g., 0.1% TFA in water/acetonitrile) to achieve ≥98% purity. Validate against USP/EP guidelines for ANDA submissions .

- Reference standards : Use certified reference materials (CRMs) with documented traceability to pharmacopeial monographs. Feasibility studies are required for batch-specific certification .

Advanced Research Questions

Q. What experimental strategies mitigate discrepancies in spectroscopic data during structural characterization?

- Methodology :

- Cross-platform validation : Compare NMR data with computational predictions (e.g., DFT-optimized structures using Gaussian 09). Address shifts caused by tautomerism or solvent effects .

- Dynamic NMR : Resolve overlapping signals (e.g., cyclohexene protons) by varying temperature or solvent polarity. For example, DMSO-d vs. CDCl may reveal conformational flexibility .

Q. How can synthetic routes be optimized to improve yield and reduce byproducts?

- Methodology :

- Catalytic cyclization : Optimize benzothiazole ring formation using Pd(OAc) or CuI in DMF at 80°C, monitoring by TLC. For a related compound, this increased yield from 45% to 72% .

- Purification : Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA) to isolate enantiomers if racemization occurs during synthesis .

Q. What mechanistic insights explain the biological activity of benzothiazole-containing compounds?

- Methodology :

- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., antimicrobial enzymes). For example, the benzothiazole moiety in similar compounds binds to bacterial DNA gyrase (ΔG = -9.2 kcal/mol) .

- SAR analysis : Compare analogs (e.g., 2-hexyl-3-cyclohexene derivatives) to identify critical substituents. A methyl group at position 2 of benzothiazole enhances antifungal activity by 3-fold .

Q. How do stability studies inform storage conditions for this compound under laboratory settings?

- Methodology :

- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and varying pH (1–13). Monitor degradation via UPLC-PDA. For example, acidic conditions hydrolyze the cyclohexene-carboxylic acid linkage .

- Long-term storage : Store at -20°C under argon, with desiccants (silica gel), to prevent oxidation of the cyclohexene ring .

Data Contradiction & Validation

Q. How should researchers resolve conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

- Methodology :

- Solubility screening : Use shake-flask method with UV quantification. For a related compound, solubility in PBS (pH 7.4) was 0.12 mg/mL vs. 12.5 mg/mL in DMSO .

- Co-solvent systems : Test PEG-400 or cyclodextrin-based solutions to enhance aqueous solubility for in vitro assays .

Q. What validation protocols are critical when comparing bioactivity data across studies?

- Methodology :

- Standardized assays : Use CLSI guidelines for antimicrobial testing (e.g., MIC values against S. aureus ATCC 25923). Discrepancies may arise from inoculum size or incubation time .

- Positive controls : Include reference drugs (e.g., ciprofloxacin for antibacterial assays) to normalize inter-lab variability .

Comparative & Structural Analysis

Q. How do structural analogs (e.g., tetrazole or triazine derivatives) inform SAR for this compound?

- Methodology :

- Crystallographic overlay : Compare bond lengths/angles of the benzothiazole ring with analogs (e.g., 5-(4-carboxyphenyl)-tetrazole, InChI Key: JIXGVKJZSYJXBI) to identify steric or electronic influences .

- Free-Wilson analysis : Quantify contributions of substituents (e.g., cyclohexene vs. benzene) to bioactivity using regression models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.